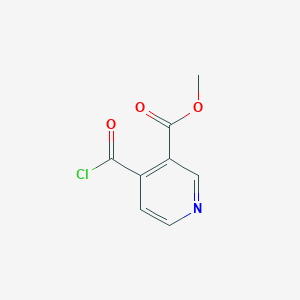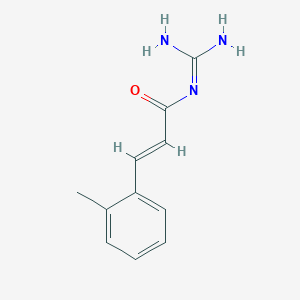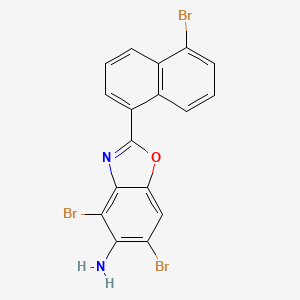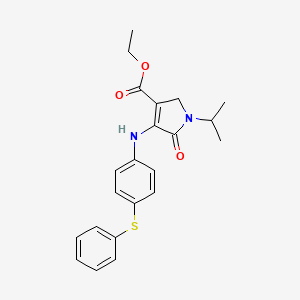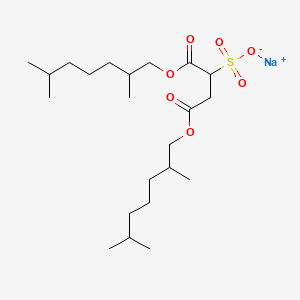
1,3-Benzodioxole,4,5-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzodioxole,4,5-dimethyl- is an organic compound that belongs to the class of benzodioxoles It is characterized by a benzene ring fused with a dioxole ring, with two methyl groups attached to the 4th and 5th positions of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole,4,5-dimethyl- can be synthesized through several methods. One common approach involves the reaction of catechol with disubstituted halomethanes in the presence of a base. For example, catechol can react with dichloromethane in the presence of a strong base like sodium hydroxide to form the benzodioxole ring . Another method involves the use of tetraalkylammonium or phosphonium salts as phase-transfer catalysts to facilitate the reaction between catechol and dihalomethanes .
Industrial Production Methods
Industrial production of 1,3-Benzodioxole,4,5-dimethyl- typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings to achieve efficient production.
化学反応の分析
Types of Reactions
1,3-Benzodioxole,4,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrobenzodioxole derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as bromine, chlorine, and various alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted benzodioxoles, quinones, and reduced derivatives. These products have diverse applications in organic synthesis and pharmaceutical development.
科学的研究の応用
1,3-Benzodioxole,4,5-dimethyl- has several scientific research applications:
作用機序
The mechanism of action of 1,3-Benzodioxole,4,5-dimethyl- involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an auxin receptor agonist, promoting root growth in plants by enhancing auxin-related signaling responses . In biological systems, it may interact with enzymes and receptors, leading to various physiological effects.
類似化合物との比較
Similar Compounds
1,3-Benzodioxole: The parent compound without the methyl groups.
1,4-Benzodioxine: A similar compound with a different ring structure.
Methylenedioxybenzene: Another related compound with a methylenedioxy group attached to the benzene ring.
Uniqueness
1,3-Benzodioxole,4,5-dimethyl- is unique due to the presence of the two methyl groups, which can influence its chemical reactivity and biological activity. These structural differences can lead to variations in its physical properties, such as boiling point and solubility, as well as its interaction with biological targets.
特性
分子式 |
C9H10O2 |
|---|---|
分子量 |
150.17 g/mol |
IUPAC名 |
4,5-dimethyl-1,3-benzodioxole |
InChI |
InChI=1S/C9H10O2/c1-6-3-4-8-9(7(6)2)11-5-10-8/h3-4H,5H2,1-2H3 |
InChIキー |
SCDKHILCHXHUQX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=C1)OCO2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


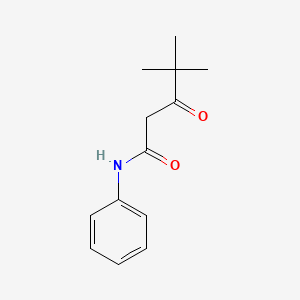

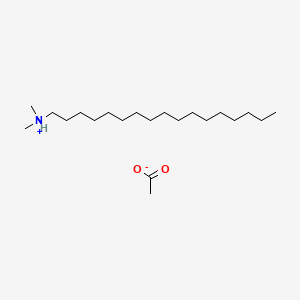
![5-Isobenzofurancarboxylic acid, 3-[4-(diethylamino)-2-ethoxyphenyl]-3-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-dihydro-1-oxo-, hexadecyl ester](/img/structure/B13799510.png)
![Ethyl 2-cyano-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxylate](/img/structure/B13799511.png)
![Naphtho[1,8-cd]-1,2-ditellurole](/img/structure/B13799515.png)
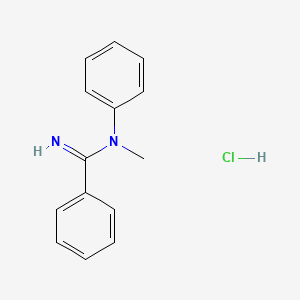
![6-O-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13799526.png)
![3-[(2-Methoxyethoxy)methoxy]pyridine](/img/structure/B13799540.png)
